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Compound of Interest

(S)-1-Phenylpiperidine-3-
Compound Name:
carboxylic acid

Cat. No.: B8741563

Executive Summary

(S)-N-Phenylnipecotic acid (IUPAC: (S)-1-phenylpiperidine-3-carboxylic acid) is a chiral,
lipophilic derivative of nipecotic acid, a potent inhibitor of

-aminobutyric acid (GABA) uptake. While nipecotic acid itself fails to cross the blood-brain
barrier (BBB) due to its zwitterionic hydrophilicity, N-substitution with aromatic groups—such as
the phenyl ring in this compound—serves as a critical structural modification to enhance
lipophilicity and BBB permeability. This molecule acts as a foundational pharmacophore in the
design of antiepileptic drugs, most notably Tiagabine.

This guide details the chemical structure, stereochemical synthesis, physicochemical
properties, and pharmacological mechanisms of (S)-N-phenylnipecotic acid.

Chemical Structure & Stereochemistry
Identification & Nomenclature
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Property Detail
IUPAC Name (3S)-1-phenylpiperidine-3-carboxylic acid
Common Name (S)-N-Phenylnipecotic acid

1056159-15-9 (S-enantiomer); 330985-20-1

CAS Number
(Racemate)
C
H
Molecular Formula
NO
Molecular Weight 205.25 g/mol
SMILES O=C(O)[C@@H]1CN(C2=CC=CC=C2)CCC1

Conformational Analysis

The piperidine ring of (S)-N-phenylnipecotic acid predominantly adopts a chair conformation.

o C3-Carboxylate: In the (S)-configuration, the carboxylic acid group prefers the equatorial
position to minimize 1,3-diaxial interactions with the ring protons, although hydrogen bonding
interactions (if protonated) can stabilize the axial conformer in certain solvents.

» N-Phenyl Group: The nitrogen atom, typically pyramidal in piperidines, exhibits flattened
geometry (partial sp

character) due to the resonance delocalization of the nitrogen lone pair into the phenyl ring.
This aniline-like character significantly reduces the basicity of the nitrogen compared to the
parent nipecotic acid.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and stereochemical relationships.

Phenyl Ring N-Arylation N-Atom Heterocycle Piperidine Ring Stereocenter C3 Chiral Center Functional Group Carboxylic Acid
(Lipophilic Domain) (Aniline-like, Low pKa) (Chair Conformation) (S)-Configuration (Polar Head)
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Caption: Structural connectivity of (S)-N-phenylnipecotic acid highlighting the lipophilic N-
phenyl tail and polar carboxylic head.

Synthesis & Manufacturing Protocols

Synthesizing the specific (S)-enantiomer requires preserving the chirality of the starting
material. The most robust route involves Buchwald-Hartwig amination of (S)-ethyl nipecotate
followed by hydrolysis. Direct N-arylation of the amino acid is often low-yielding due to
zwitterionic interference.

Synthesis Workflow

o Starting Material: (S)-Nipecotic acid (commercially available via chiral resolution of
racemate).

 Esterification: Protection of the carboxylic acid to prevent side reactions.
e C-N Coupling: Palladium-catalyzed coupling with bromobenzene.

o Hydrolysis: Deprotection to yield the final acid.
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(S)-Nipecotic Acid
(CAS: 59045-82-8)

l

Step 1: Esterification
(EtOH, SOCI2, Reflux)

(S)-Ethyl Nipecotate

Step 2: Buchwald-Hartwig Amination
(Ph-Br, Pd2(dba)3, BINAP, NaOtBu)

(S)-Ethyl N-phenylnipecotate

Step 3: Hydrolysis
(LIOH, THF/H20)

(S)-N-Phenylnipecotic Acid

(CAS: 1056159-15-9)

Click to download full resolution via product page
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Caption: Three-step synthetic route preserving the (S)-stereocenter via Pd-catalyzed
amination.

Detailed Protocol (Step 2: C-N Coupling)
o Reagents: (S)-Ethyl nipecotate (1.0 eq), Bromobenzene (1.2 eq), Pd

(dba)
(2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

» Solvent: Toluene (anhydrous).

e Procedure:

[¢]

Charge an oven-dried flask with Pd catalyst, ligand, and base under inert atmosphere (N

or Ar).

o Add toluene, amine (ethyl nipecotate), and aryl halide.

o Heat to 80-100°C for 12—-16 hours.

o Monitor via TLC/LC-MS for disappearance of secondary amine.
o Cool, filter through Celite, and concentrate.

o Purify intermediate ester via flash chromatography (Hexane/EtOAC).

Physicochemical Profiling

The N-phenyl substitution drastically alters the properties compared to the parent amino acid.
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(S)-N-
Property (S)-Nipecotic Acid Phenylnipecotic Impact
Acid
) o N ) - Enables BBB
LogP (Lipophilicity) -2.3 (Hydrophilic) ~2.5 (Lipophilic) ]
Penetration
) ) ~3.5-4.0 (Low Nitrogen lone pair
pKa (Amine) ~9.5 (Basic) o )
Basicity) delocalized
) Standard carboxylic
pKa (Acid) ~3.8 ~4.2 )
acid
B Organic soluble Suitable for lipid
Solubility Water soluble
(DMSO, DCM) membranes
H-Bond Donors 2 1 (COOH only) Reduced polarity

Pharmacological Mechanism[2][3]
Target: GABA Transporter (GAT-1)

(S)-N-phenylnipecotic acid functions as a competitive inhibitor of the GABA transporter (GAT-
1).

e Mechanism: It binds to the GAT-1 transporter protein located on the presynaptic neuron and
glial cells. By occupying the substrate recognition site, it prevents the reuptake of GABA from
the synaptic cleft.

» Result: Increased extracellular GABA concentration, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR)

The (S)-enantiomer generally exhibits higher affinity for GAT-1 than the (R)-enantiomer,
mirroring the stereoselectivity of the natural substrate GABA.

 Lipophilic Anchor: The N-phenyl ring mimics the lipophilic domain required for high-affinity
binding, a concept further optimized in drugs like Tiagabine (which uses a diarylbutenyl tail).
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Acidic Head: The carboxylic acid mimics the carboxylate of GABA, essential for ionic
interaction with the transporter's sodium-binding site.

(S)-N-Phenylnipecotic Acid

ompetitive Binding

GAT-1 Transporter
(Presynaptic/Glial)

Blockade of GABA Reuptake

Physiological Result

Increased Synaptic GABA

(Anticonvulsant Potential)

Click to download full resolution via product page

Caption: Pharmacological cascade of GAT-1 inhibition by N-substituted nipecotic acid

derivatives.
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acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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